molecular formula C14H16N2O2 B6265570 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis CAS No. 151213-41-1

6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis

Cat. No.: B6265570
CAS No.: 151213-41-1
M. Wt: 244.3
InChI Key:
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Description

6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.3. The purity is usually 95.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves processes like dehydration reaction, cyclization, and reduction, leading to the preparation of key intermediates for pharmaceutical compounds like moxifloxacin (Chen Zhi-we, 2013).
  • Novel synthesis techniques have been developed for derivatives, demonstrating their utility in organic synthesis and potential as oxidizing agents under specific conditions (Yuhki Mitsumoto & M. Nitta, 2004).

Crystal Structure Analysis

  • Crystal structure studies of related compounds reveal insights into their molecular geometry, confirming the presence of aromatic molecules and their configurations (I. Fujii et al., 2002).
  • Analysis of cis-fused pyrrolopyridine and pyrrolopiperidine fragments in compounds provides details on their conformations, demonstrating the impact of substituents on molecular structure (Huichun Zhu et al., 2009).

Potential Biological Activities

  • Compounds derived from pyrrolopyridine diones exhibit interesting electrochemical and self-assembly properties, suggesting potential applications in semiconducting materials and organic electronics (Yankai Zhou et al., 2019).
  • Enzymatic resolution techniques have been applied to produce optically pure intermediates of pharmaceutical importance, showcasing the utility of biocatalysis in synthesizing complex organic molecules (Yuanyuan Li et al., 2014).

Advanced Materials

  • Investigation into the synthesis and properties of novel heterocyclic compounds, including those with pyrrolopyridine dione structures, highlights their significance in developing new materials with desirable electronic and photophysical properties (David Gendron et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis involves the cyclization of a precursor compound followed by reduction and benzyl protection.", "Starting Materials": [ "4-pentynoic acid", "ethyl 2-bromoacetate", "benzylamine", "sodium borohydride", "acetic anhydride", "sodium acetate", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of precursor compound - Ethyl 2-(4-pentynoyl)acetate is synthesized by reacting 4-pentynoic acid with ethyl 2-bromoacetate in the presence of sodium acetate and acetic acid.", "Step 2: Cyclization - Ethyl 2-(4-pentynoyl)acetate is treated with benzylamine in the presence of hydrochloric acid to form 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione.", "Step 3: Reduction - The cyclized product is reduced using sodium borohydride in the presence of acetic acid to obtain the corresponding cis diol.", "Step 4: Benzyl protection - The cis diol is protected using acetic anhydride in the presence of sodium acetate to obtain the final product, 6-benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione, cis." ] }

CAS No.

151213-41-1

Molecular Formula

C14H16N2O2

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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